Cas no 899750-09-5 (1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(4-クロロフェニル)-N-(2,3-ジメトキシフェニル)-1H,2H,3H,4H-ピロロ[1,2-a]ピラジン-2-カルボキサミドは、複雑なピロロピラジン骨格を有する有機化合物です。この化合物は、4-クロロフェニル基と2,3-ジメトキシフェニルアミド基が特徴的な置換パターンで結合しており、高い分子多様性を示します。特に医薬品中間体としての潜在的な応用が期待され、創薬研究において重要な構造モチーフを提供します。その特異的な立体構造と電子特性により、標的タンパク質との選択的な相互作用が可能であり、薬理活性の最適化に有利な特性を有しています。また、安定性に優れた結晶性固体として取り扱いが容易である点も実用的な利点です。

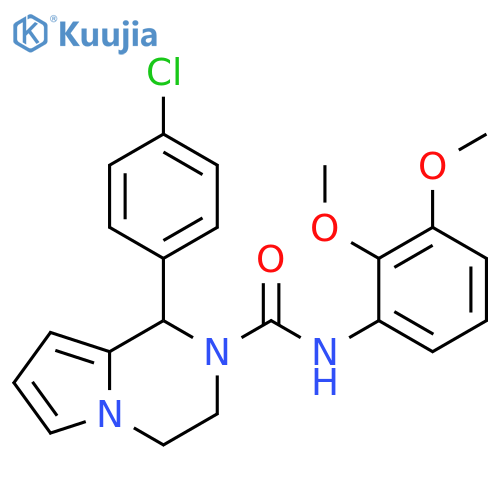

899750-09-5 structure

商品名:1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

CAS番号:899750-09-5

MF:C22H22ClN3O3

メガワット:411.881384372711

CID:5488477

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-

- 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide

-

- インチ: 1S/C22H22ClN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27)

- InChIKey: KCDDCZGVQCNZLR-UHFFFAOYSA-N

- ほほえんだ: C12=CC=CN1CCN(C(NC1=CC=CC(OC)=C1OC)=O)C2C1=CC=C(Cl)C=C1

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2707-0136-2μmol |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-2mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-1mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-15mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-20mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-3mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-10μmol |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-20μmol |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-5mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2707-0136-4mg |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

899750-09-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

899750-09-5 (1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量